2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid 2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid
Brand Name: Vulcanchem
CAS No.: 929007-69-2
VCID: VC17343830
InChI: InChI=1S/C18H14N6O2/c25-17(26)13-3-1-2-4-14(13)22-16-7-8-19-18(23-16)21-12-6-5-11-10-20-24-15(11)9-12/h1-10H,(H,20,24)(H,25,26)(H2,19,21,22,23)
SMILES:
Molecular Formula: C18H14N6O2
Molecular Weight: 346.3 g/mol

2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid

CAS No.: 929007-69-2

Cat. No.: VC17343830

Molecular Formula: C18H14N6O2

Molecular Weight: 346.3 g/mol

* For research use only. Not for human or veterinary use.

2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid - 929007-69-2

Specification

CAS No. 929007-69-2
Molecular Formula C18H14N6O2
Molecular Weight 346.3 g/mol
IUPAC Name 2-[[2-(1H-indazol-6-ylamino)pyrimidin-4-yl]amino]benzoic acid
Standard InChI InChI=1S/C18H14N6O2/c25-17(26)13-3-1-2-4-14(13)22-16-7-8-19-18(23-16)21-12-6-5-11-10-20-24-15(11)9-12/h1-10H,(H,20,24)(H,25,26)(H2,19,21,22,23)
Standard InChI Key YMIJUBCSOKSFRU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)NC2=NC(=NC=C2)NC3=CC4=C(C=C3)C=NN4

Introduction

Molecular and Structural Characteristics

Chemical Identity and Physicochemical Properties

2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid is a polycyclic aromatic compound with the molecular formula C₁₈H₁₄N₆O₂ and a molecular weight of 346.3 g/mol. Its IUPAC name, 2-[[2-(1H-indazol-6-ylamino)pyrimidin-4-yl]amino]benzoic acid, reflects the sequential connectivity of its three primary components:

  • A benzoic acid group at position 2 of the central benzene ring.

  • A pyrimidine ring linked via an amino group at position 4.

  • An indazole moiety attached to the pyrimidine through an additional amino group at position 6.

The compound’s structure is further defined by its SMILES notation:
C1=CC=C(C(=C1)C(=O)O)NC2=NC(=NC=C2)NC3=CC4=C(C=C3)C=NN4.
This arrangement confers distinct electronic properties, including multiple hydrogen-bond donors/acceptors and aromatic π-systems, which are critical for intermolecular interactions in biological systems.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.929007-69-2
Molecular FormulaC₁₈H₁₄N₆O₂
Molecular Weight346.3 g/mol
IUPAC Name2-[[2-(1H-indazol-6-ylamino)pyrimidin-4-yl]amino]benzoic acid
SMILESC1=CC=C(C(=C1)C(=O)O)NC2=NC(=NC=C2)NC3=CC4=C(C=C3)C=NN4
XLogP32.7 (estimated)
Hydrogen Bond Donors5
Hydrogen Bond Acceptors8

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid typically involves multi-step protocols leveraging modern coupling methodologies. A representative approach may include:

  • Preparation of Indazole Intermediate: Functionalization of 1H-indazole-6-amine via protection/deprotection strategies to ensure regioselectivity.

  • Pyrimidine Coupling: Introduction of the pyrimidine ring through Buchwald-Hartwig amination or Ullmann-type reactions, forming the critical C–N bond between the indazole and pyrimidine units.

  • Benzoic Acid Conjugation: Final coupling of the pyrimidine-indazole intermediate with 2-aminobenzoic acid using carbodiimide-based activating agents (e.g., EDC/HOBt).

Key challenges in synthesis include minimizing side reactions at the electron-rich indazole and pyrimidine rings and ensuring solubility during purification.

Reactivity and Derivative Formation

The compound’s functional groups enable diverse chemical modifications:

  • Carboxylic Acid Group: Amenable to esterification or amidation, facilitating prodrug strategies or solubility enhancement.

  • Amino Groups: Participate in nucleophilic substitutions or cross-couplings, allowing side-chain diversification.

  • Indazole and Pyrimidine Rings: Susceptible to electrophilic aromatic substitution, enabling halogenation or nitration for further functionalization.

Biological Activity and Mechanistic Insights

Hypothesized Pharmacological Targets

While direct target validation studies are absent, the structural homology of this compound to known bioactive molecules suggests several mechanistic avenues:

  • Kinase Inhibition: Indazole derivatives are established inhibitors of Janus kinases (JAKs) and cyclin-dependent kinases (CDKs). The pyrimidine ring may mimic ATP’s adenine moiety, competing for binding in kinase active sites.

  • Anti-Inflammatory Effects: The benzoic acid group could modulate COX-2 or NF-κB pathways, analogous to nonsteroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Activity: Pyrimidine-containing compounds often disrupt folate synthesis or nucleic acid replication in pathogens.

Comparative Analysis with Structural Analogs

Compounds sharing the indazole-pyrimidine scaffold exhibit notable bioactivities:

  • Anti-Cancer: Indazole-based inhibitors (e.g., axitinib) target VEGF receptors, while pyrimidine analogs (e.g., imatinib) inhibit BCR-ABL tyrosine kinase.

  • Antiviral: Pyrimidine nucleosides like zidovudine are foundational in antiretroviral therapy.

These parallels underscore the potential of 2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid as a multifunctional therapeutic candidate, though empirical validation remains imperative.

Challenges and Future Directions

Research Gaps

  • Target Identification: Proteomic or crystallographic studies are needed to elucidate binding partners.

  • ADME Profiling: Data on absorption, distribution, metabolism, and excretion are absent.

  • Toxicology: Preliminary safety assessments in model systems are warranted.

Synthetic Optimization

  • Green Chemistry: Transitioning from traditional coupling reactions to photocatalytic or flow-chemistry methods could enhance sustainability.

  • Prodrug Design: Esterification of the carboxylic acid group may improve oral bioavailability.

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